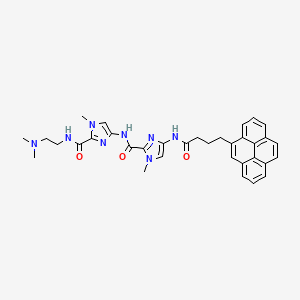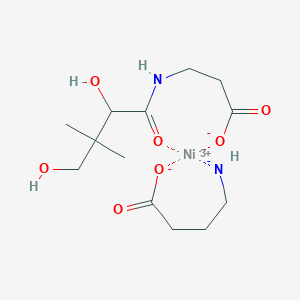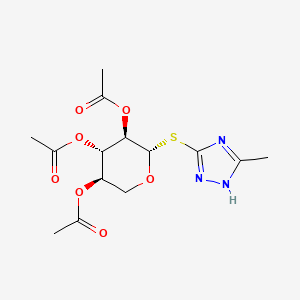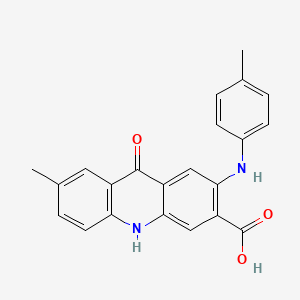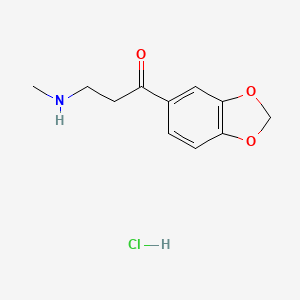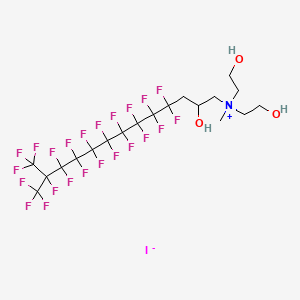
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Métodos De Preparación
The synthesis of (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide involves several steps. The process typically begins with the preparation of the fluorinated tridecane backbone, followed by the introduction of the hydroxyethyl groups and the methylammonium iodide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and scalability.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the fluorinated tridecane backbone.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorinated compounds’ interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings.
Mecanismo De Acción
The mechanism by which (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide exerts its effects involves its interaction with various molecular targets. The fluorinated tridecane backbone interacts with hydrophobic regions of biomolecules, while the hydroxyethyl groups can form hydrogen bonds with polar sites. This dual interaction capability allows the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Compared to other similar compounds, (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide stands out due to its high fluorine content and unique structural features. Similar compounds include:
Bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate: This compound has a similar hydroxyethyl group but lacks the extensive fluorination and the complex tridecane backbone.
Bis(2-hydroxyethyl) methylammonium iodide: This compound shares the hydroxyethyl and methylammonium iodide moieties but does not have the fluorinated tridecane structure.
The uniqueness of this compound lies in its combination of high fluorine content and versatile functional groups, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
94159-77-0 |
|---|---|
Fórmula molecular |
C19H19F23INO3 |
Peso molecular |
873.2 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl]-methylazanium;iodide |
InChI |
InChI=1S/C19H19F23NO3.HI/c1-43(2-4-44,3-5-45)7-8(46)6-9(20,21)11(23,24)13(27,28)15(31,32)17(35,36)16(33,34)14(29,30)12(25,26)10(22,18(37,38)39)19(40,41)42;/h8,44-46H,2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ACIXJWKFKMGNIK-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



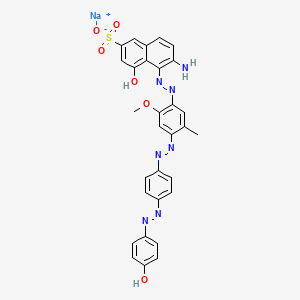

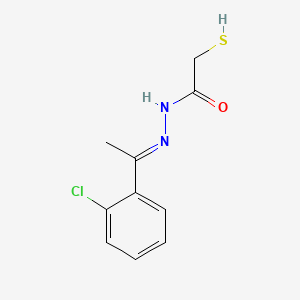

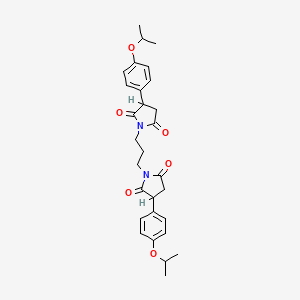
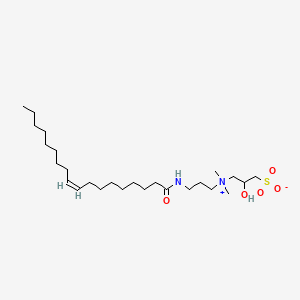
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
